molecular formula C22H36I2O8 B12603795 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene CAS No. 917763-30-5

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene

Cat. No.: B12603795
CAS No.: 917763-30-5
M. Wt: 682.3 g/mol
InChI Key: NOHHTACAUWCUTB-UHFFFAOYSA-N
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Description

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is an organic compound characterized by the presence of multiple ethoxy and iodoethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene typically involves the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene involves its ability to form stable complexes with various molecular targets. The ethoxy and iodoethoxy groups facilitate interactions with biomolecules, leading to the formation of cross-linked structures. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-chloroethoxy)ethane: Similar structure but with chlorine atoms instead of iodine.

    1-Bromo-2-(2-methoxyethoxy)ethane: Contains bromine and methoxy groups. Employed in the synthesis of dyes and other organic compounds.

    1,2-Bis(2-iodoethoxy)ethane: Lacks the extended ethoxy chains. Used as a crosslinking reagent in various chemical syntheses.

Uniqueness

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is unique due to its extended ethoxy chains and multiple iodoethoxy groups, which enhance its reactivity and versatility in various applications. Its ability to form stable complexes with biomolecules and its potential use in advanced materials and drug delivery systems distinguish it from other similar compounds.

Properties

CAS No.

917763-30-5

Molecular Formula

C22H36I2O8

Molecular Weight

682.3 g/mol

IUPAC Name

1,2-bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene

InChI

InChI=1S/C22H36I2O8/c23-5-7-25-9-11-27-13-15-29-17-19-31-21-3-1-2-4-22(21)32-20-18-30-16-14-28-12-10-26-8-6-24/h1-4H,5-20H2

InChI Key

NOHHTACAUWCUTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCOCCOCCI)OCCOCCOCCOCCI

Origin of Product

United States

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